
N4,N4'-(biphenyl-4,4'-diyl)bis(N4,N4',N4'-triphenylbiphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) is a complex organic compound primarily used in the field of organic electronics. This compound is known for its high hole mobility and favorable charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and other electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) typically involves multiple steps, including the formation of biphenyl and triphenylamine derivatives. The reaction conditions often require the use of solvents such as chloroform, dichloromethane, and toluene, which help dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in electronic applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) has a wide range of scientific research applications:
Chemistry: Used as a hole transport material in organic electronic devices.
Biology: Investigated for potential use in biosensors due to its electronic properties.
Medicine: Explored for applications in drug delivery systems.
Industry: Utilized in the production of OLEDs, OPV devices, and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) involves its ability to transport holes efficiently. This compound interacts with molecular targets in electronic devices, facilitating the movement of charge carriers and enhancing the device’s performance. The pathways involved include the formation of charge transfer complexes and the stabilization of charge carriers .
Comparison with Similar Compounds
Similar Compounds
- N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine
- N4,N4,N4’,N4’-Tetra(1,1’-biphenyl)-4-yl-(1,1’-biphenyl)-4,4’-diamine
Uniqueness
Compared to similar compounds, N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) offers higher hole mobility and better charge transport characteristics. These properties make it particularly suitable for high-performance electronic applications, such as OLEDs and OPV devices .
Properties
Molecular Formula |
C72H56N4 |
|---|---|
Molecular Weight |
977.2 g/mol |
IUPAC Name |
N-cyclohexa-1,3-dien-1-yl-N-phenyl-4-[4-(N-[4-[4-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]aniline |
InChI |
InChI=1S/C72H56N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-13,15-25,27-54H,14,26H2 |
InChI Key |
ZBZXYUYUUDZCNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)

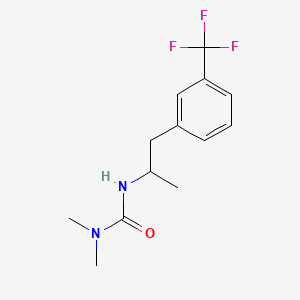

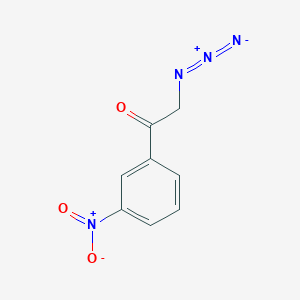

![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)
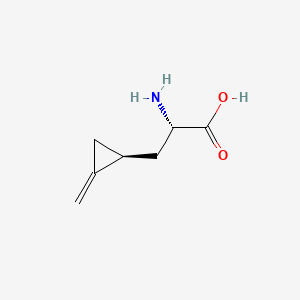
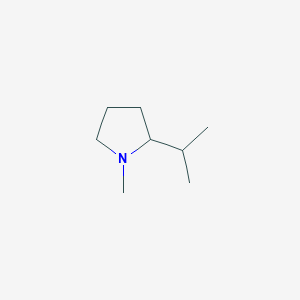

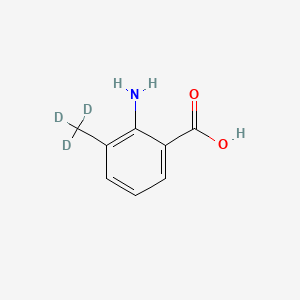
![Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)

